N-(4-((4-methyl-6-(phenylamino)pyrimidin-2-yl)amino)phenyl)-2-naphthamide
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Overview
Description
N-(4-{[4-METHYL-6-(PHENYLAMINO)PYRIMIDIN-2-YL]AMINO}PHENYL)NAPHTHALENE-2-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a naphthalene ring, a carboxamide group, and a pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-METHYL-6-(PHENYLAMINO)PYRIMIDIN-2-YL]AMINO}PHENYL)NAPHTHALENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This step involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, and oxidation to form methylsulfonyl compounds.
Coupling with naphthalene derivative: The pyrimidine core is then coupled with a naphthalene derivative through a nucleophilic substitution reaction, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-METHYL-6-(PHENYLAMINO)PYRIMIDIN-2-YL]AMINO}PHENYL)NAPHTHALENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-{[4-METHYL-6-(PHENYLAMINO)PYRIMIDIN-2-YL]AMINO}PHENYL)NAPHTHALENE-2-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-{[4-METHYL-6-(PHENYLAMINO)PYRIMIDIN-2-YL]AMINO}PHENYL)NAPHTHALENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine: A compound with a similar pyrimidine core but different substituents.
N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: Another compound with a pyrimidine moiety and carboxamide group.
Uniqueness
N-(4-{[4-METHYL-6-(PHENYLAMINO)PYRIMIDIN-2-YL]AMINO}PHENYL)NAPHTHALENE-2-CARBOXAMIDE is unique due to its combination of a naphthalene ring and a pyrimidine moiety, which imparts distinct chemical and biological properties. Its ability to act as both an antimicrobial and anticancer agent highlights its versatility and potential for various applications .
Properties
Molecular Formula |
C28H23N5O |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C28H23N5O/c1-19-17-26(30-23-9-3-2-4-10-23)33-28(29-19)32-25-15-13-24(14-16-25)31-27(34)22-12-11-20-7-5-6-8-21(20)18-22/h2-18H,1H3,(H,31,34)(H2,29,30,32,33) |
InChI Key |
UPMNBDPCDGPHJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)NC5=CC=CC=C5 |
Origin of Product |
United States |
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